

# Application Notes and Protocols for the Semi-synthesis of Akuammilan Derivatives

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## Compound of Interest

Compound Name: **Akuammilan**

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This document provides detailed application notes and protocols for the semi-synthesis of derivatives of **Akuammilan** alkaloids, a class of natural products with promising pharmacological activities. The focus is on modifications of the akuammine and pseudo-akuammigine scaffold, which have been shown to modulate opioid receptor activity.

## Introduction

**Akuammilan** alkaloids, such as akuammine and pseudo-akuammigine, are isolated from the seeds of the Akuamma tree (*Picralima nitida*). These natural products serve as a scaffold for the development of novel therapeutic agents. Semi-synthesis, the chemical modification of these natural products, allows for the exploration of structure-activity relationships (SAR) and the optimization of their pharmacological profiles. This document outlines the synthetic strategies, experimental protocols, and characterization data for the preparation of various **Akuammilan** derivatives.

## Data Presentation

### Table 1: Semi-synthesis of Pseudo-akuammigine Derivatives and their Opioid Receptor Activity

Compound	Modification	Yield (%)	$\mu$ -Opioid Receptor ( $\mu$ OR) Ki (nM)	$\kappa$ -Opioid Receptor ( $\kappa$ OR) Ki (nM)
Pseudo-akuammagine	-	-	230 $\pm$ 40	1600 $\pm$ 300
N1-Phenethyl-pseudo-akuammagine	N1-phenethylation	75	3.3 $\pm$ 0.6	1100 $\pm$ 200
N1-Benzyl-pseudo-akuammagine	N1-benzylation	68	28 $\pm$ 5	1500 $\pm$ 300
N1-Methyl-pseudo-akuammagine	N1-methylation	Not Reported	150 $\pm$ 30	1200 $\pm$ 200

Data synthesized from "Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor". Yields are representative for the described reactions.

## Experimental Protocols

### Protocol 1: General Procedure for the N-Alkylation of Pseudo-akuammagine

This protocol describes the N-alkylation of the indole nitrogen of pseudo-akuammagine. The introduction of a phenethyl moiety at the N1 position has been shown to significantly increase potency at the  $\mu$ -opioid receptor.[\[1\]](#)

#### Materials:

- Pseudo-akuammagine
- Appropriate alkylating agent (e.g., phenethyl bromide, benzyl bromide)
- Sodium hydride (NaH), 60% dispersion in mineral oil

- Anhydrous N,N-Dimethylformamide (DMF)
- Anhydrous Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Silica gel for column chromatography
- Ethyl acetate (EtOAc)
- Hexanes

#### Procedure:

- To a solution of pseudo-akuammigine (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).
- Stir the mixture at room temperature for 1 hour or until the evolution of hydrogen gas ceases.
- Add the alkylating agent (1.5 eq) dropwise to the reaction mixture at 0 °C.
- Allow the reaction to warm to room temperature and stir overnight.
- Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
- Extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-alkylated pseudo-akuammigine derivative.

#### Characterization:

The purified product should be characterized by standard analytical techniques:

- $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR: To confirm the structure and purity.
- High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

## Protocol 2: General Procedure for Suzuki Coupling at the C11 Position of Akuammine

This protocol outlines the Suzuki coupling reaction to introduce aryl groups at the C11 position of the akuammine scaffold, following bromination at this position.

Materials:

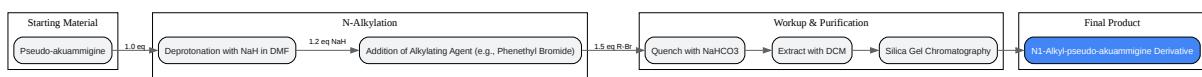
- 11-Bromo-akuammine (prepared via bromination with NBS)
- Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
- Potassium carbonate ( $\text{K}_2\text{CO}_3$ )
- Tetrakis(triphenylphosphine)palladium(0) ( $\text{Pd}(\text{PPh}_3)_4$ )
- Toluene
- Methanol (MeOH)
- Water

Procedure:

- To a solution of 11-bromo-akuammine (1.0 eq) in a mixture of toluene and methanol, add the arylboronic acid (1.5 eq) and potassium carbonate (3.0 eq).
- Degas the mixture with argon or nitrogen for 15-20 minutes.
- Add tetrakis(triphenylphosphine)palladium(0) (0.1 eq) to the reaction mixture.
- Heat the reaction mixture to 80 °C and stir overnight under an inert atmosphere.

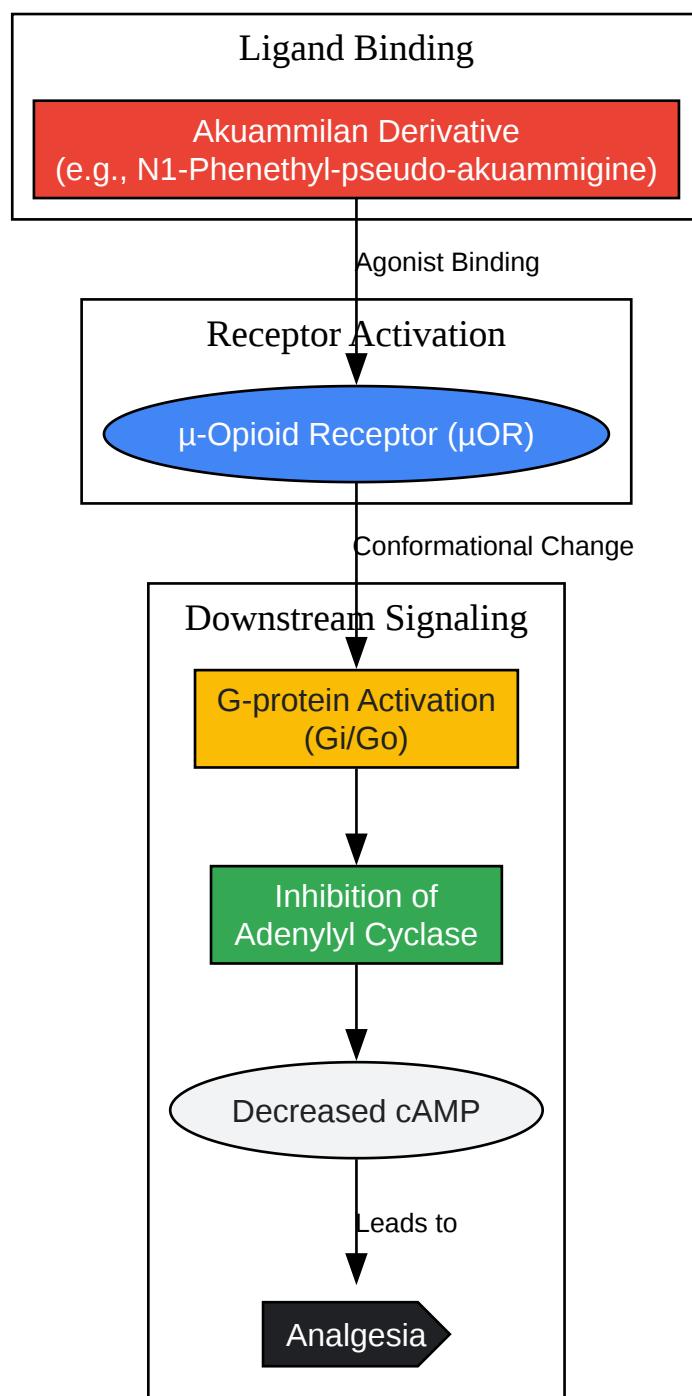
- Cool the reaction to room temperature and dilute with water.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield the C11-arylated akuammicine derivative.

## Mandatory Visualizations



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Caption: Workflow for the N-alkylation of pseudo-akuammigine.



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Caption: Proposed signaling pathway for  $\mu$ -opioid receptor agonists.

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## References

- 1. Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
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